molecular formula C18H12FN5O3 B2691762 5-(1,3-benzodioxol-5-yl)-3-[1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole CAS No. 1251710-74-3

5-(1,3-benzodioxol-5-yl)-3-[1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole

Cat. No. B2691762
CAS RN: 1251710-74-3
M. Wt: 365.324
InChI Key: CDSUQEMSLZVTEO-UHFFFAOYSA-N
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Description

5-(1,3-benzodioxol-5-yl)-3-[1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C18H12FN5O3 and its molecular weight is 365.324. The purity is usually 95%.
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Scientific Research Applications

Chalcones, specifically 1,3-diaryl-2-propen-1-ones, belong to the flavonoid family and exhibit diverse pharmacological activities. These activities include anti-cancer, anti-infective, anti-diabetic, and antioxidant effects . Quinoline derivatives, on the other hand, possess a wide range of biological properties, such as antimalarial, antitumor, antibacterial, and antioxidant activities . Combining these two chemical nuclei may yield compounds with unique structural diversity and potential bioactivity.

Synthesis and Structure

The compound “5-(2H-1,3-benzodioxol-5-yl)-3-{1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole” was synthesized through a two-step reaction. First, N-(4-acetylphenyl)quinoline-3-carboxamide was prepared by reacting quinoline-3-carboxylic acid with thionyl chloride (SOCl₂) and subsequently adding 4-aminoacetophenone. Next, a Claisen–Schmidt reaction occurred between N-(4-acetylphenyl)quinoline-3-carboxamide and piperonal using KOH as a catalyst in ethanol under ultrasonic irradiation .

The structure of the target compound was confirmed using FTIR (Fourier-transform infrared spectroscopy), HRMS, and 1H/13C-NMR techniques.

Potential Applications

Let’s explore six unique applications of this compound:

a. Anticancer Activity: Given the chalcone scaffold, this compound may exhibit anticancer properties. Researchers could investigate its effects on cancer cell lines, tumor growth inhibition, and potential mechanisms of action.

b. Antimicrobial Properties: Quinoline derivatives often display antibacterial and antifungal activities. Evaluating the compound against various pathogens could reveal its antimicrobial potential.

c. Antioxidant Capacity: Considering the flavonoid-like structure, researchers might assess its antioxidant properties. Antioxidants play a crucial role in preventing oxidative stress-related diseases.

d. Anti-inflammatory Effects: Chalcones are known for their anti-inflammatory properties. Investigating whether this compound modulates inflammatory pathways could be valuable.

e. Antidiabetic Potential: Given the reported antidiabetic activity of chalcones, researchers could explore whether this compound affects glucose metabolism or insulin sensitivity.

f. Neuroprotective Studies: Quinoline derivatives have been investigated for neuroprotective effects. Researchers could explore whether this compound offers neuroprotection against oxidative stress or neurodegenerative conditions.

properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-3-[1-[(3-fluorophenyl)methyl]triazol-4-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN5O3/c19-13-3-1-2-11(6-13)8-24-9-14(21-23-24)17-20-18(27-22-17)12-4-5-15-16(7-12)26-10-25-15/h1-7,9H,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSUQEMSLZVTEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC(=NO3)C4=CN(N=N4)CC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-benzodioxol-5-yl)-3-[1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole

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